REACTION_CXSMILES
|
[Si]([O:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]#N)[CH:12]=1)(C(C)(C)C)(C)C.[Na].Cl.[OH-].[Na+].C(=O)(O)[O-:24].[Na+].[CH2:28]([OH:30])[CH3:29]>>[OH:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]([O:30][CH2:28][CH3:29])=[O:24])[CH:12]=1 |f:3.4,5.6,^1:18|
|
Name
|
|
Quantity
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22 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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7.5 mL
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Type
|
reactant
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Smiles
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[OH-].[Na+]
|
Name
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|
Quantity
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75 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution is stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution is then cooled to 0°
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Type
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TEMPERATURE
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Details
|
cooled to 0°
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Type
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EXTRACTION
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Details
|
Extraction with methylene chloride and flash chromatography
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
OCCC1=CC(=NC=C1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |